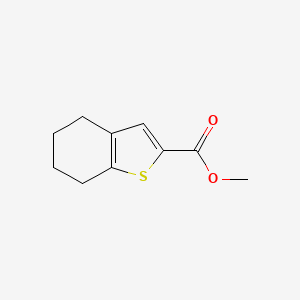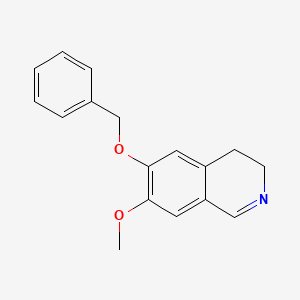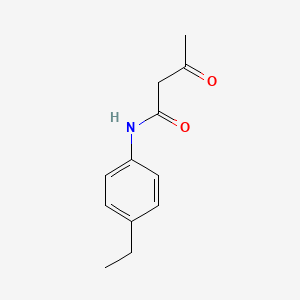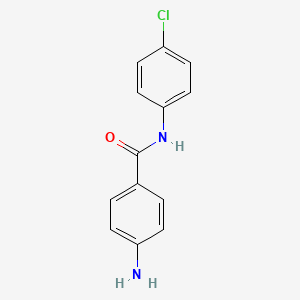
Octylboronic acid
Descripción general
Descripción
Octylboronic acid, also known as 1-octylboronic acid, is an organic compound with the molecular formula C8H19BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an octyl group and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .
Aplicaciones Científicas De Investigación
Octylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: this compound is employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Research has explored the use of this compound in drug delivery systems, where it can facilitate the targeted release of therapeutic agents.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Direcciones Futuras
Boronic acids, including Octylboronic acid, are finding increasing applications in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their use in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .
Mecanismo De Acción
Target of Action
Octylboronic acid, a boronic acid derivative, primarily targets molecules with diol and polyol motifs . This is due to the ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols . The targets of this compound include biological materials and natural products including saccharides and polysaccharides, nucleic acids, metal ions, and neurotransmitters like dopamine .
Mode of Action
The interaction of this compound with its targets involves the formation of five-membered boronate esters with diols . This interaction mimics certain biological processes such as protein-substrate interactions . In the context of Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction, this compound plays a crucial role .
Biochemical Pathways
This compound affects various biochemical pathways. It interferes in signaling pathways, enzyme inhibition, and cell delivery systems . It also plays a role in the synthesis of small chemical receptors . Furthermore, this compound can be converted to various intermediates of glycolysis and the citric acid cycle, allowing it to enter the cellular respiration pathway .
Pharmacokinetics
It is known that this compound is a solid at room temperature . It is insoluble in water , which may impact its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been used as a biochemical tool for various purposes, including the sensing and detection of analytes . It also plays a role in the interference of signaling pathways and enzyme inhibition . Furthermore, this compound has been used in cell delivery systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution and efficacy in aqueous environments within the body. Additionally, this compound is sensitive to air , which could potentially impact its stability and effectiveness
Análisis Bioquímico
Biochemical Properties
Boronic acids, a class of compounds to which Octylboronic acid belongs, are known to bind with 1,2- or 1,3-diols to form five or six-membered cyclic complexes . They can also interact with Lewis bases to generate boronate anions . These properties suggest that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Boronic acids are known to form cyclic complexes with diols and interact with Lewis bases to generate boronate anions . These interactions could potentially influence enzyme activity, biomolecular binding, and gene expression.
Metabolic Pathways
Boronic acids are known to play roles in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octylboronic acid can be synthesized through several methods. One common approach involves the reaction of octylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize yield and purity. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Octylboronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form octylboronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can yield octylboranes. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are performed under controlled conditions to ensure selectivity.
Major Products:
Oxidation: Octylboronic esters, borates.
Reduction: Octylboranes.
Substitution: Various substituted boronic acids and derivatives.
Comparación Con Compuestos Similares
Phenylboronic Acid: Contains a phenyl group instead of an octyl group. It is more commonly used in organic synthesis due to its higher reactivity.
Methylboronic Acid: Contains a methyl group, making it less hydrophobic than octylboronic acid.
Uniqueness: this compound’s longer alkyl chain provides increased hydrophobicity, making it suitable for applications where solubility in organic solvents is desired. Its unique properties make it valuable in specific synthetic and industrial processes .
Propiedades
IUPAC Name |
octylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRVXOKPXCXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409368 | |
| Record name | Octylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28741-08-4 | |
| Record name | B-Octylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28741-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Octylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octylboronic acid interact with the enzyme PvdQ, and what are the downstream effects of this interaction?
A1: this compound acts as a potent inhibitor of the enzyme PvdQ, which plays a dual role in Pseudomonas aeruginosa: siderophore biosynthesis and quorum quenching.
Q2: How does the chain length of alkylboronic acids affect their potency as inhibitors of PvdQ?
A2: Research has shown a clear correlation between the chain length of n-alkylboronic acids and their potency as PvdQ inhibitors []. A homologation series of these compounds revealed a remarkable increase in binding affinity with increasing chain length.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)







![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
